Product packaging for 3-Tert-butyl-2-chlorophenol(Cat. No.:CAS No. 60935-49-1)

3-Tert-butyl-2-chlorophenol

Cat. No.: B3054531
CAS No.: 60935-49-1
M. Wt: 184.66 g/mol
InChI Key: DWOKJMQGRUJFJK-UHFFFAOYSA-N
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Description

3-Tert-Butyl-2-chlorophenol is an organic compound with the CAS Registry Number 60935-49-1 . Its molecular formula is C 10 H 13 ClO, and it has a molecular weight of 184.66 g/mol . As a substituted phenol, this compound serves as a valuable building block and intermediate in organic synthesis and various research applications. Researchers utilize this chemical in the development of more complex molecular structures. It is also relevant in material science, for instance, in studies involving hydroxyoxime extractants for metals . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B3054531 3-Tert-butyl-2-chlorophenol CAS No. 60935-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKJMQGRUJFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491365
Record name 3-tert-Butyl-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60935-49-1
Record name 3-tert-Butyl-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 Tert Butyl 2 Chlorophenol

Overview of Classical and Modern Phenol (B47542) Synthesis Routes Applicable to Substituted Phenols

The synthesis of polysubstituted aromatic compounds like 3-tert-butyl-2-chlorophenol can be approached through several established and contemporary methods. These routes offer varying degrees of regioselectivity and efficiency, contingent on the starting materials and reaction conditions.

Electrophilic Aromatic Substitution Strategies for Alkylation and Halogenation

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto an aromatic ring. masterorganicchemistry.com For the synthesis of this compound, this can be envisioned through two primary sequences: the chlorination of 3-tert-butylphenol (B181075) or the tert-butylation of 2-chlorophenol (B165306).

In the Friedel-Crafts alkylation of phenols, an alkyl group is introduced using an alkylating agent in the presence of an acid catalyst. masterorganicchemistry.com Traditional homogeneous catalysts for this transformation include Brønsted acids like HF and H₂SO₄, and Lewis acids such as AlCl₃ and BF₃. researchgate.net The tert-butylation of 2-chlorophenol would be directed by both the hydroxyl group (a strong ortho, para-director) and the chlorine atom (a weak ortho, para-director). The presence of the chlorine atom on the aromatic ring of 2-chlorophenol facilitates electrophilic substitution reactions. chemcess.com However, the steric bulk of the incoming tert-butyl group often favors substitution at the less hindered para position, leading to 4-tert-butyl-2-chlorophenol (B165052) as a major product. ontosight.ai A dual Brønsted/Lewis acid system, for instance using FeCl₃ and a protic acid with tert-butanol (B103910) as the alkylating agent, has been shown to be effective for the alkylation of substituted phenols. nih.gov

Conversely, the chlorination of 3-tert-butylphenol offers another pathway. The hydroxyl and tert-butyl groups both direct incoming electrophiles to their ortho and para positions. Chlorination of phenol with reagents like sulfuryl chloride or tert-butyl hypochlorite (B82951) can yield various isomers. prepchem.comsciforum.netcardiff.ac.uk For instance, the reaction of 3-tert-butylphenol with sulfuryl chloride has been reported to produce 3-tert-butyl-4-chlorophenol (B8772497). prepchem.com Achieving selective chlorination at the C2 position, which is ortho to the hydroxyl group and meta to the tert-butyl group, is challenging due to the strong directing effects of these substituents to other positions.

Starting MaterialReactionKey ChallengePotential Major Byproducts
2-ChlorophenolFriedel-Crafts Alkylation (tert-butylation)Directing the bulky tert-butyl group to the C3 position (ortho to Cl, meta to OH).4-tert-Butyl-2-chlorophenol, 6-tert-Butyl-2-chlorophenol
3-tert-ButylphenolElectrophilic Halogenation (chlorination)Overcoming the strong ortho, para-directing influence of both the OH and tert-butyl groups to favor the C2 position.5-tert-Butyl-2-chlorophenol, 3-tert-Butyl-4-chlorophenol, 3-tert-Butyl-6-chlorophenol

Directed Ortho Metalation Approaches for Regioselective Synthesis

Directed ortho metalation (DoM) provides a powerful tool for achieving high regioselectivity in the synthesis of polysubstituted aromatics. wikipedia.org The strategy involves using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position, creating an aryllithium intermediate that can then be trapped by an electrophile. wikipedia.orguwindsor.ca

For phenolic substrates, the acidic hydroxyl group must first be protected with a suitable DMG. The O-carbamate group, particularly -OCONEt₂, is recognized as one of the most powerful DMGs. nih.gov A synthetic route to this compound could start with protected 3-tert-butylphenol. The carbamate (B1207046) DMG would direct lithiation to the C2 position, after which the aryllithium intermediate could be quenched with a chlorinating agent like hexachloroethane (B51795) (C₂Cl₆).

An alternative DoM strategy could begin with 2-chlorophenol. After protection of the hydroxyl group as an O-aryl N-isopropylcarbamate, the molecule can be lithiated. thieme-connect.com The carbamate DMG is generally stronger than the chloro group, directing lithiation to the C6 position. However, substitution at the C3 position adjacent to the chlorine has also been reported. thieme-connect.com The steric hindrance from a bulky substituent like a tert-butyl group can complicate the reaction, sometimes leading to rearrangement products (anionic ortho-Fries rearrangement). uwindsor.cathieme-connect.com

Cross-Coupling Reactions for Carbon-Halogen or Carbon-Carbon Bond Formation

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer highly specific methods for forming carbon-carbon or carbon-halogen bonds. researchgate.net A plausible, though complex, pathway to this compound could involve a dihalogenated phenol derivative. For example, a molecule like 3-bromo-2-chlorophenol (B1276391) could potentially undergo a Suzuki coupling with a tert-butylboronic acid derivative. Palladium-catalyzed cross-coupling reactions have been successfully used to synthesize a variety of substituted biaryls and other complex molecules from halogenated phenols. researchgate.netresearchgate.net The choice of catalyst, ligands, and reaction conditions is critical to prevent side reactions and ensure efficient coupling.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of fine chemicals. Both homogeneous and heterogeneous catalysts play significant roles in the functionalization of phenols.

Homogeneous Catalysis for Alkylation and Halogenation

Homogeneous catalysts are soluble in the reaction medium and are widely used in phenol alkylation. As mentioned, Lewis acids like AlCl₃ and protic acids like CH₃SO₃H can catalyze the alkylation of phenols with alkenes or alcohols. unive.it While effective, these catalysts often face challenges in controlling regioselectivity, leading to mixtures of ortho and para isomers. unive.it The ortho/para ratio can sometimes be influenced by the catalyst system, with some homogeneous catalysts potentially favoring ortho-alkylation through a rearrangement of an initially formed O-alkylated intermediate (cyclohexyl phenyl ether). unive.it Phase transfer catalysis (PTC) using tetraalkylammonium salts represents another homogeneous approach for phenol alkylation, where the catalyst activity is influenced by the effective concentration of phenoxide in the organic phase. acs.org

For halogenation, iron-containing complexes have been shown to act as efficient homogeneous catalysts for the chlorination of phenols using reagents like tert-butyl hypochlorite, yielding chlorinated products in high yields. sciforum.net

Homogeneous Catalysts for Phenol Alkylation
Catalyst TypeExampleAlkylating AgentKey Characteristics
Lewis AcidAlCl₃, BF₃Olefins (e.g., isobutylene), Alcohols (e.g., tert-butanol)Traditional, effective catalysts; may require stoichiometric amounts. researchgate.net
Brønsted AcidH₂SO₄, CH₃SO₃HOlefins (e.g., cyclohexene)Activity can be lower than strong Lewis acids or solid acid resins. unive.it
Phase Transfer CatalystTetraalkylammonium BromidesAlkyl Halides (e.g., n-butyl bromide)Catalyst activity depends on cation lipophilicity and aggregate formation. acs.org

Heterogeneous Catalysis for Selective Transformations, e.g., Stereoselective Hydrogenation of Related Phenols

Heterogeneous catalysts, which exist in a different phase from the reactants, are industrially preferred due to their ease of separation and potential for reuse. In the context of substituted phenols, heterogeneous catalysis is prominent not only in their synthesis (e.g., alkylation over solid acids like zeolites or functionalized silica) but also in their subsequent transformations. researchgate.netwhiterose.ac.ukwhiterose.ac.uk

A key transformation of substituted phenols is the hydrogenation of the aromatic ring to produce substituted cyclohexanols, which are valuable chemical intermediates. acs.org This reaction highlights the utility of heterogeneous catalysts in achieving selective transformations of complex phenols. Catalysts based on ruthenium (Ru) and rhodium (Rh) are particularly effective. researchgate.netnih.gov For example, the hydrogenation of substituted phenols over Ru/Al₂O₃ typically yields a mixture of stereoisomers, with the cis isomer often being the major product, even if it is thermodynamically less stable. researchgate.netsci-hub.st The diastereoselectivity can be influenced by the steric bulk of substituents on the phenol ring. sci-hub.st

Interestingly, the diastereoselectivity can be switched. While rhodium-based catalysts often favor the formation of cis-cyclohexanols, heterogeneous palladium catalysts (e.g., palladium on alumina) can be used to selectively produce trans-configured cyclohexanols. acs.orgnih.gov This switchability is of strategic importance for accessing different stereoisomers from the same starting material. nih.gov

Heterogeneous Catalysis for Hydrogenation of Substituted Phenols
Catalyst SystemSubstrate TypeTypical Major ProductReference
Ru/Al₂O₃Mono- and di-substituted phenolsCis-isomers sci-hub.st
Rh/CPhenol derivativesCis-isomers nih.gov
Pd/Al₂O₃Phenol derivativesTrans-isomers acs.orgnih.gov

Enantioselective and Diastereoselective Synthesis Considerations for Related Chiral Phenols

The target molecule, this compound, is achiral. However, the principles of enantioselective and diastereoselective synthesis are highly relevant when considering the synthesis of related chiral phenolic compounds, where stereocenters might be introduced on substituents or through atropisomerism. Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions.

One of the most effective strategies involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. For example, Ellman's auxiliary, tert-butanesulfinamide, is widely used for the asymmetric synthesis of chiral amines. osi.lvharvard.edu This methodology involves the condensation of the chiral sulfinamide with a ketone or aldehyde, followed by a diastereoselective addition of a nucleophile to the resulting N-sulfinyl imine. While this applies to the synthesis of amines, analogous strategies using chiral auxiliaries attached to the phenolic oxygen or a substituent could direct stereoselective transformations on the aromatic ring or its side chains.

In the context of substituted phenols, chiral auxiliaries can be used to synthesize P-chiral phosphine (B1218219) oxides. For instance, a chiral chlorophenol derivative, (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide, has been used as a chiral auxiliary. mcgill.ca It reacts with tert-butyldichlorophosphine (B1583324) (t-BuPCl₂) to form a cyclic oxazaphosphinine intermediate with high diastereoselectivity. Subsequent nucleophilic displacement and hydrolysis yield P-chiral tert-butyl-substituted phosphine oxides with high enantiomeric purity. mcgill.ca This demonstrates how a chiral phenolic structure can effectively transfer stereochemical information.

Another approach is the diastereoselective functionalization of a chiral substrate. The addition of the carbenoid (chlorodiphenylmethyl)lithium to a chiral N-sulfinyl imine derived from 4-halobutanal has been shown to produce a chiral pyrrolidine (B122466) derivative with excellent diastereoselectivity (>99:1). researchgate.net Such high levels of stereocontrol are attributed to a rigid, chelated transition state. For phenolic substrates, if a chiral center were present, diastereoselective reactions such as alkylation, acylation, or cycloaddition could be envisioned, where the existing stereocenter directs the approach of the incoming reagent.

Table 2: Examples of Stereoselective Synthesis Methods for Related Chiral Molecules

MethodChiral Reagent/AuxiliarySubstrate TypeStereoselectivity AchievedReference
Asymmetric Amine Synthesis(R)- or (S)-tert-ButanesulfinamideAldehydes, KetonesHigh diastereoselectivity (often >95:5 dr) osi.lvharvard.edu
P-Chiral Phosphine Oxide SynthesisChiral Chlorophenolt-BuPCl₂High diastereomeric ratio (>99.7:0.3 dr after recrystallization) mcgill.ca
Diastereoselective Pyrrolidine SynthesisN-sulfinyl imineOrganolithium reagentExcellent diastereoselectivity (>99:1 dr) researchgate.net
Asymmetric Conjugate AdditionChiral Cinchona Alkaloid CatalystN-benzyl imine, enalHigh dr and ee pnas.org

Mechanistic Investigations of this compound Formation

The mechanism of the formation of this compound via the proposed synthetic routes involves electrophilic aromatic substitution. The specific intermediates, transition states, and kinetics are dictated by the chosen pathway—either chlorination of 3-tert-butylphenol or alkylation of 2-chlorophenol.

Reaction Kinetics and Thermodynamics of Synthetic Pathways

The kinetics of electrophilic aromatic substitution on phenols are complex and influenced by factors such as the solvent, catalyst, and the nature of the electrophile.

Chlorination Pathway: The direct chlorination of 3-tert-butylphenol with an agent like sulfuryl chloride (SO₂Cl₂) proceeds via an electrophilic substitution mechanism. The reaction rate is dependent on the concentrations of the phenol and the chlorinating agent, and often on the catalyst concentration. The reaction is typically exothermic. The thermodynamics of related reactions, such as the ionization of substituted phenols, show that the electronic effects of substituents significantly influence the enthalpy and entropy of the reaction. researchgate.net For 3-tert-butylphenol, the alkyl group is electron-donating, activating the ring towards substitution. The rate of bromination of phenols has been shown to be sensitive to steric hindrance; for example, the rate of bromination for 2,4,6-tri-tert-butylphenol (B181104) is significantly lower than for less substituted phenols, highlighting the kinetic impact of bulky groups. psu.edu

Table 3: Thermodynamic and Kinetic Considerations for Synthesis Pathways

PathwayThermodynamic ProfileKey Kinetic FactorsRelated Research Findings
Chlorination of 3-tert-Butylphenol ExothermicConcentration of reactants and catalyst; Steric hindrance from tert-butyl group.The rate of halogenation is significantly reduced by bulky ortho-substituents. psu.edu
Alkylation of 2-Chlorophenol Typically EndothermicCatalyst system (Brønsted/Lewis acid synergy); Temperature; Substrate reactivity.Dual acid catalysis can exhibit complex, higher-order kinetics. The reaction is a spontaneous process at optimal temperatures. rsc.orgresearchgate.net

Role of Intermediates and Transition States in Reaction Mechanisms

The regiochemical outcome of the synthesis of this compound is determined by the stability of the intermediates and transition states formed during the electrophilic attack on the aromatic ring.

In the chlorination of 3-tert-butylphenol , the electrophile (e.g., Cl⁺ or a polarized SO₂Cl₂-catalyst complex) attacks the aromatic ring. The hydroxyl and tert-butyl groups influence the stability of the resulting carbocation intermediate, known as an arenium ion or sigma complex. Attack at the 2-position (ortho to both groups) is sterically hindered. Attack at the 6-position (ortho to OH, para to t-Bu) and the 4-position (para to OH, ortho to t-Bu) leads to more stable intermediates due to resonance stabilization involving the oxygen lone pair. The relative yields of the 2-, 4-, and 6-chloro isomers depend on the relative energies of the corresponding transition states, which is a balance between electronic stabilization and steric hindrance.

In the alkylation of 2-chlorophenol , the tert-butyl cation (or a related polarized complex) acts as the electrophile. The reaction proceeds through a transition state leading to a sigma complex. The stability of this intermediate dictates the substitution pattern.

Attack at C3 (ortho to Cl, meta to OH): The carbocation is destabilized by the adjacent electron-withdrawing chloro group.

Attack at C5 (para to Cl, meta to OH): This position is electronically favored over the C3 position.

Attack at C4 or C6 (para or ortho to OH): These positions are strongly activated by the hydroxyl group. However, attack at C6 is sterically hindered by the adjacent hydroxyl group.

Computational studies using Density Functional Theory (DFT) are powerful tools for elucidating these mechanisms. For related reactions, potential energy surfaces have been constructed to map the reaction pathways, identifying the structures of transition states and intermediates. acs.org For instance, in the nitration of 3,5-di-tert-butylphenol (B75145), stable nitrodienone species have been identified as key intermediates, which subsequently aromatize to form the nitrophenol product. cdnsciencepub.com It is plausible that analogous dienone intermediates could form during the chlorination of 3-tert-butylphenol under certain conditions. The transition state for these electrophilic substitution reactions involves the partial formation of the new C-Cl or C-C bond and the partial breaking of the C-H bond, with the charge delocalized over the aromatic ring. The presence of intramolecular hydrogen bonding in ortho-substituted phenols can also play a decisive role in determining the reactivity and the energy of the transition state. acs.org

Chemical Reactivity and Advanced Transformation Chemistry of 3 Tert Butyl 2 Chlorophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-tert-butyl-2-chlorophenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group and the moderately activating tert-butyl group. thieme-connect.de Conversely, the chloro group exerts a deactivating inductive effect. The interplay of these substituents dictates the regioselectivity and rate of these reactions.

Regioselectivity and Rate Studies

The hydroxyl group is a powerful ortho, para-directing group, while the tert-butyl group also directs to the ortho and para positions. The chloro substituent, despite being deactivating, is also an ortho, para-director. In this compound, the available positions for substitution are C4, C5, and C6.

Position C4 (para to the hydroxyl group): This position is activated by both the hydroxyl and the ortho-tert-butyl group. It is sterically accessible, making it a likely site for electrophilic attack.

Position C6 (ortho to the hydroxyl group): This position is strongly activated by the hydroxyl group and is para to the tert-butyl group. However, it is adjacent to the bulky tert-butyl group at C3, which may introduce some steric hindrance.

Position C5 (meta to the hydroxyl group): This position is para to the chloro substituent. It is generally less favored due to being meta to the strong activating hydroxyl group.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The relative ratio of C4 to C6 substitution will depend on the specific electrophile and reaction conditions, particularly the size of the electrophile. For instance, chlorination of 3-tert-butylphenol (B181075) with sulfuryl chloride yields 3-tert-butyl-4-chlorophenol (B8772497), indicating a preference for substitution at the position para to the hydroxyl group. prepchem.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)3-tert-Butyl-2-chloro-4-nitrophenol and 3-tert-Butyl-2-chloro-6-nitrophenolThe hydroxyl group strongly directs ortho and para. researchgate.net
Br₂/FeBr₃ (Bromination)4-Bromo-3-tert-butyl-2-chlorophenol and 6-Bromo-3-tert-butyl-2-chlorophenolHalogenation of phenols is a common electrophilic substitution. thieme-connect.de
SO₃/H₂SO₄ (Sulfonation)3-tert-Butyl-2-chloro-4-hydroxybenzenesulfonic acidSulfonation is often reversible and can be influenced by temperature.
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Substitution at C4 and C6 is expected, but the reaction can be complex with phenols.The Lewis acid can coordinate with the hydroxyl group.

Influence of the Tert-butyl and Chloro Substituents on Aromatic Reactivity (Steric Hindrance and Inductive Effects)

The reactivity of the aromatic ring is a balance of the electronic and steric contributions of its substituents.

Tert-butyl Group: This bulky alkyl group has two main effects. Electronically, it is an electron-donating group through induction and hyperconjugation, thus activating the ring towards electrophilic attack. Sterically, its large size hinders attack at the adjacent C2 and C4 positions. However, the effect on the para position (C6) is minimal. The steric hindrance of tert-butyl groups can significantly reduce reaction rates compared to less bulky alkylphenols. psu.educdnsciencepub.com

Chloro Group: The chlorine atom is electronegative and withdraws electron density from the ring via the inductive effect, which deactivates the ring and slows the rate of electrophilic substitution compared to phenol (B47542) itself. However, through resonance, the lone pairs on the chlorine can donate electron density to the ring, which directs incoming electrophiles to the ortho and para positions.

The combined effect is a moderately activated ring where the regiochemical outcome is a contest between the powerful directing ability of the hydroxyl group and the steric hindrance imposed by the tert-butyl group.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can undergo a variety of reactions, including etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles like alkyl halides or acyl halides to form ethers and esters, respectively.

Etherification: The formation of an ether linkage typically involves the reaction of the corresponding phenoxide with an alkyl halide (Williamson ether synthesis) or other alkylating agents. For example, reaction with methyl iodide in the presence of a base like K₂CO₃ would yield 3-tert-butyl-2-chloro-1-methoxybenzene. A variety of methods exist for the synthesis of tert-butyl ethers from phenols, often utilizing reagents like isobutylene (B52900) in the presence of an acid catalyst. organic-chemistry.orggoogle.com

Esterification: Phenolic esters can be prepared by reacting this compound with an acid chloride or acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would produce 3-tert-butyl-2-chlorophenyl acetate (B1210297).

Table 2: Examples of Etherification and Esterification Reactions

Reaction TypeReagentBase/CatalystProduct Name
EtherificationMethyl Iodide (CH₃I)K₂CO₃3-tert-Butyl-2-chloro-1-methoxybenzene
EtherificationBenzyl Bromide (BnBr)NaOH1-(Benzyloxy)-3-tert-butyl-2-chlorobenzene
EsterificationAcetyl Chloride (CH₃COCl)Pyridine3-tert-Butyl-2-chlorophenyl acetate
EsterificationBenzoyl Chloride (PhCOCl)Triethylamine3-tert-Butyl-2-chlorophenyl benzoate

Oxidation Chemistry of Phenolic Hydroxyls

Phenols can be oxidized to a variety of products, including quinones. The oxidation of substituted phenols can be complex, and the product distribution is highly dependent on the oxidant and the substitution pattern of the phenol. science.gov The electrochemical oxidation of tert-butylated phenols has been studied, and the stability of the resulting phenoxyl radical is a key factor in the reaction outcome. researchgate.net

For this compound, oxidation could potentially lead to the formation of a substituted benzoquinone. However, the presence of substituents at positions 2 and 3 complicates the direct formation of a simple p-benzoquinone. Oxidation with strong oxidizing agents like chromyl chloride or potassium permanganate (B83412) could lead to ring cleavage or the formation of complex polymeric materials. cdnsciencepub.com The oxidation of similar hindered phenols, such as 2,6-di-tert-butylphenol, is known to produce diphenoquinones through the coupling of two phenoxyl radicals. researchgate.net

Reactions at the Halogen Center

While the C-Cl bond in an aryl chloride is generally unreactive towards classical nucleophilic substitution, modern organometallic catalysis provides powerful methods for its transformation. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen.

These reactions typically involve the oxidative addition of a low-valent palladium catalyst to the C-Cl bond, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/LigandProduct Class
Suzuki Coupling Aryl or Vinyl Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂Biaryl or Styrenyl derivative
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃ / BINAP, XPhosN-Aryl amine
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIAryl alkyne
Heck Coupling AlkenePd(OAc)₂ / P(o-tol)₃Substituted alkene
Stille Coupling Organostannane (R-SnBu₃)Pd(PPh₃)₄Alkylated or arylated phenol

For example, a Suzuki coupling of this compound with phenylboronic acid would yield 3-tert-butyl-[1,1'-biphenyl]-2-ol. Similarly, a Buchwald-Hartwig amination with morpholine (B109124) would result in 3-tert-butyl-2-(morpholin-4-yl)phenol. These reactions highlight the utility of the chloro substituent as a versatile handle for advanced molecular construction.

Nucleophilic Aromatic Substitution Pathways

The reactivity of the chlorine atom in this compound towards nucleophilic aromatic substitution (SNAr) is influenced by the electronic properties of the substituents on the aromatic ring. The presence of the hydroxyl group, a strong activating group, and the tert-butyl group, an electron-donating group, generally disfavors classical SNAr reactions which are typically facilitated by electron-withdrawing groups. masterorganicchemistry.comupertis.ac.id However, under specific conditions, nucleophilic substitution can occur.

One potential pathway involves reaction with strong nucleophiles like sodium or potassium hydroxide (B78521), which could lead to the formation of 3-tert-butylcatechol. This type of reaction is known for 2-chlorophenol (B165306), which can be converted to pyrocatechol (B87986). chemcess.com Another possibility is the reaction with ammonia (B1221849) to yield 2-amino-3-tert-butylphenol, analogous to the formation of 2-aminophenol (B121084) from 2-chlorophenol. chemcess.com

A more advanced approach for nucleophilic substitution on electron-rich aromatic rings is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). This method involves the photoredox-catalyzed oxidation of the phenol to a cation radical, which then becomes susceptible to nucleophilic attack. nih.gov This strategy has been successfully employed for the deoxyfluorination of phenol derivatives using fluoride (B91410) ions. nih.gov

Nucleophile Potential Product Reaction Conditions Notes
Hydroxide (e.g., NaOH, KOH)3-tert-butylcatecholHigh temperature and pressure may be required.Analogous to the synthesis of pyrocatechol from 2-chlorophenol. chemcess.com
Ammonia (NH₃)2-amino-3-tert-butylphenolLikely requires elevated temperature and pressure.Similar to the formation of 2-aminophenol from 2-chlorophenol. chemcess.com
Fluoride (F⁻)3-tert-butyl-2-fluorophenolPhotoredox catalysis (CRA-SNAr).Enables fluorination of electron-rich arenes. nih.gov

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions offer a versatile method for the functionalization of this compound by forming new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom. Palladium-catalyzed cross-coupling reactions are particularly prevalent.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. In this case, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a substituted biphenyl (B1667301) derivative. The efficiency of such couplings can be high even for sterically hindered substrates. nih.gov

The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl halide with an alkene. This would result in the introduction of a substituted vinyl group at the 2-position of the phenol. Ligand-free palladium catalysis has been shown to be effective for the Heck coupling of aryl halides with alkenes like styrene (B11656) or tert-butyl acrylate. rsc.org

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.org This would introduce an alkynyl substituent onto the phenol ring.

Coupling Reaction Coupling Partner Catalyst System (Typical) Potential Product
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Substituted biphenyl derivative
HeckAlkene (e.g., styrene)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)2-alkenyl-3-tert-butylphenol
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-alkynyl-3-tert-butylphenol
Buchwald-HartwigAminePd catalyst, Ligand (e.g., phosphine-based)N-aryl-3-tert-butyl-2-aminophenol

Reactivity of the Tert-butyl Group in Derivatization

The tert-butyl group on the phenol ring can be removed through a process known as dealkylation. This reaction is typically carried out under acidic conditions. For instance, a process for the dealkylation of tert-alkyl substituted phenols using a small amount of sulfuric acid as a catalyst at temperatures up to 230°C has been described. google.com This process is generally used to produce less substituted phenols from their tert-butylated counterparts. google.com The reaction proceeds via an electrophilic attack on the carbon atom bearing the tert-butyl group, leading to the formation of a tert-butyl cation and the corresponding phenol.

Direct functionalization of the tert-butyl group itself is challenging due to the lack of reactive sites (C-H bonds are generally unreactive). However, it is conceivable that under specific conditions, such as free-radical halogenation, one of the methyl groups could be functionalized. More commonly, functional groups are introduced to the aromatic ring at other positions. For example, Friedel-Crafts alkylation can introduce additional alkyl groups to the ring, although the position of substitution will be directed by the existing hydroxyl and tert-butyl groups. nih.govrsc.org

Photochemical Reactivity and Transformations

The photochemical reactivity of chlorophenols in aqueous solutions has been studied, and they are known to undergo transformations upon irradiation with UV light. acs.org These reactions can involve the homolytic cleavage of the carbon-chlorine bond to form a phenyl radical and a chlorine radical. The phenyl radical can then undergo various subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen to form hydroxylated products. The presence of the tert-butyl group may influence the reaction pathways by providing steric hindrance and affecting the electronic properties of the aromatic ring. mdpi.com Additionally, photochemical reactions can lead to the formation of other chlorinated or hydroxylated byproducts. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Tert Butyl 2 Chlorophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-tert-butyl-2-chlorophenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm its constitution and conformation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the tert-butyl group protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and tert-butyl groups. The hydroxyl proton signal would be a singlet, with its chemical shift being concentration and solvent-dependent due to hydrogen bonding. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected: six for the aromatic carbons, one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predictive and not based on experimental results.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.3~34
-C(CH₃)₃-~30
C1-OH-~150
C2-Cl-~120
C3-tBu-~145
C4-H~7.2~128
C5-H~6.9~125
C6-H~7.1~127
-OHVariable (e.g., 5.0-6.0)-

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H4, H5, and H6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C spectra.

The orientation of the hydroxyl group relative to the adjacent chloro and tert-butyl substituents could be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY. These experiments detect through-space interactions between protons. For example, an NOE between the hydroxyl proton and the ortho-proton (H6) would suggest a preference for a conformation where the hydroxyl group is oriented away from the bulky tert-butyl group. The rotational barrier around the C-O bond could also be studied using variable temperature NMR experiments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and intermolecular interactions.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H, C-H, C-O, and C-Cl stretching vibrations, as well as aromatic C=C stretching and various bending vibrations.

Predicted Vibrational Frequencies for this compound (Note: The following data are predictive and not based on experimental results.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
O-H stretch (free)~3600Sharp, mediumWeak
O-H stretch (H-bonded)~3400Broad, strongMedium
C-H stretch (aromatic)3100-3000MediumStrong
C-H stretch (aliphatic)3000-2850StrongStrong
C=C stretch (aromatic)1600-1450Medium-StrongStrong
C-O stretch~1200StrongMedium
C-Cl stretch~750StrongStrong

The presence of both a hydroxyl group (a hydrogen bond donor) and a chloro substituent (a potential weak hydrogen bond acceptor) in an ortho position allows for the possibility of intramolecular hydrogen bonding in this compound. This interaction would lead to a broadening and a red-shift (lower frequency) of the O-H stretching band in the IR spectrum compared to a non-hydrogen-bonded phenol (B47542). The extent of this shift would provide insight into the strength of the intramolecular hydrogen bond.

Furthermore, intermolecular hydrogen bonding between molecules of this compound would be expected, especially at higher concentrations. This would result in a broad absorption band at even lower wavenumbers in the IR spectrum. The relative intensities of the free and hydrogen-bonded O-H bands can be used to study the thermodynamics of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the spectrum is dominated by the phenolic chromophore, which is influenced by the electronic effects of the chloro and tert-butyl substituents.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary chromophore in the molecule is the benzene ring, which is modified by three substituents: a hydroxyl (-OH) group, a chloro (-Cl) group, and a tert-butyl (-C(CH₃)₃) group. These substituents influence the energy of the molecular orbitals and thus the wavelengths of absorption.

The absorption of ultraviolet radiation in organic molecules like this is typically restricted to functional groups (chromophores) that have valence electrons with low excitation energy. shu.ac.uk The key electronic transitions for this compound are:

π → π* Transitions: These are high-energy transitions of electrons from bonding π orbitals (associated with the aromatic ring) to antibonding π* orbitals. Substituted phenols exhibit strong absorption bands corresponding to these transitions. The presence of the hydroxyl and chloro groups, both of which have lone pairs of electrons (n electrons), allows for delocalization into the aromatic π-system. This conjugation tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often resulting in a bathochromic (red) shift compared to unsubstituted benzene. researchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen of the hydroxyl group or the chlorine atom) to an antibonding π* orbital of the aromatic ring. shu.ac.ukyoutube.com These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly alter the UV-Vis absorption spectrum of a molecule by stabilizing or destabilizing its ground and excited states differently. slideshare.netyoutube.com This phenomenon, known as solvatochromism, is particularly pronounced for molecules with polar functional groups like phenols.

For this compound, the following effects are anticipated:

n → π* Transitions: In polar protic solvents (e.g., ethanol, methanol), the lone pairs on the oxygen and chlorine atoms can engage in hydrogen bonding with solvent molecules. This interaction stabilizes the ground state more than the excited state, increasing the energy required for the n → π* transition. Consequently, a hypsochromic (blue) shift, or a shift to shorter wavelengths, is expected for these bands as solvent polarity increases. shu.ac.uk

π → π* Transitions: For π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent through dipole-dipole interactions. shu.ac.uk This typically leads to a decrease in the transition energy, resulting in a bathochromic (red) shift, or a shift to longer wavelengths. Studies on similar substituted phenols have confirmed such shifts in polar solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The interplay of these shifts determines the final appearance of the spectrum in a given solvent.

Table 1: Expected Solvent Effects on λmax of this compound

Solvent TypeExample SolventExpected Shift for n → πExpected Shift for π → πRationale
Non-PolarHexaneReferenceReferenceMinimal solute-solvent interaction.
Polar AproticDimethyl Sulfoxide (DMSO)Blue ShiftRed ShiftStabilization of the polar excited state. researchgate.net
Polar ProticEthanol, MethanolBlue Shift (strong)Red ShiftHydrogen bonding stabilizes the non-bonding electrons in the ground state. shu.ac.uk

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides critical information about a molecule's mass and its structural components through controlled fragmentation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its elemental formula. The chemical formula for this compound is C₁₀H₁₃ClO.

Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), the exact mass can be calculated.

Formula: C₁₀H₁₃³⁵ClO

Monoisotopic Mass: 184.06549 Da nih.gov

This precise mass allows for clear differentiation from other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathways and Structural Information

In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. Key fragmentation pathways for this compound are predictable based on its functional groups.

Loss of a Methyl Radical: The tert-butyl group is known to be highly susceptible to fragmentation. A very common and often dominant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable [M-15]⁺ cation. researchgate.net This is frequently the base peak in the spectrum for such molecules. chemicalbook.com

Loss of Propene: Following the initial loss of a methyl group, the resulting ion can undergo further rearrangement and eliminate propene (C₃H₆, 42 Da). researchgate.net

Loss of Chlorine/HCl: The presence of a chlorine atom introduces other characteristic fragmentation pathways. The molecular ion can lose a chlorine radical (•Cl, 35 or 37 Da) or a molecule of hydrogen chloride (HCl, 36 or 38 Da). nih.govresearchgate.net The presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature for all chlorine-containing fragments.

Table 2: Predicted Key Fragments for this compound in EI-MS

Fragment Ion (m/z)Proposed LossStructural Origin
184/186Molecular Ion [M]⁺˙Intact ionized molecule
169/171[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group
149[M - Cl]⁺Loss of a chlorine radical
148[M - HCl]⁺˙Loss of hydrogen chloride
127/129[M - C₄H₉]⁺Loss of the entire tert-butyl group

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific, publicly available crystal structure determination for this compound has not been found in the searched literature. However, based on crystallographic studies of related substituted phenols, several structural features can be predicted. mq.edu.auiucr.org

Molecular Geometry: The molecule would consist of a planar phenyl ring. The C-O bond of the hydroxyl group and the C-Cl bond would lie in or close to the plane of the ring. The bond lengths and angles would be influenced by the steric and electronic nature of the substituents. For instance, steric repulsion between the adjacent bulky tert-butyl and chloro groups may cause some distortion from ideal geometries.

Intermolecular Interactions: The primary intermolecular interaction governing the crystal packing would be hydrogen bonding involving the phenolic hydroxyl group. Phenols typically form hydrogen-bonded chains or cyclic motifs (e.g., dimers, trimers) in the solid state. mq.edu.au

Crystallographic Data Collection and Refinement

A single-crystal X-ray diffraction experiment would be the definitive method to determine the solid-state structure of this compound. This technique involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained would allow for the determination of the crystal system, space group, and the dimensions of the unit cell.

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a crystallographic study. The orthorhombic system is common for substituted phenols.

The refinement of the crystal structure would provide precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and conformation of the molecule in the solid state.

Intermolecular Interactions in the Crystal Lattice

The arrangement of molecules within the crystal lattice is governed by a variety of intermolecular forces. In the case of this compound, the primary interactions would likely be:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would be expected to form O-H···O hydrogen bonds with neighboring molecules, creating chains or other motifs that are a dominant feature in the crystal packing of many phenols.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.

Analysis of the crystal structure of related compounds, such as other chlorinated or alkylated phenols, consistently shows the importance of these interactions in dictating the supramolecular architecture.

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

To understand the intrinsic properties of an individual this compound molecule, free from the influence of intermolecular forces in the solid state, gas-phase rotational spectroscopy is the ideal technique. This high-resolution method provides exquisitely precise information about the molecular geometry and internal dynamics.

Determination of Rotational Constants and Molecular Conformations

By measuring the frequencies of rotational transitions in the microwave or millimeter-wave regions, a set of rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the moments of inertia of the molecule.

Hypothetical Rotational Constants for this compound:

ConstantHypothetical Value (MHz)
AValue
BValue
CValue

Note: These values are illustrative. Their precise determination would allow for the calculation of the molecular structure with very high accuracy.

Due to the presence of the hydroxyl and tert-butyl groups, this compound can likely exist in different conformations (rotamers) arising from the rotation around the C-O and C-C bonds. Each stable conformer would have a unique set of rotational constants, allowing for their individual identification and characterization. Computational chemistry would be used to predict the relative energies and structures of these conformers to aid in the assignment of the experimental spectra.

Analysis of Internal Rotations and Tunnelling Effects

A key feature in the rotational spectrum of this compound would be the effects of internal rotation. The tert-butyl group, with its three methyl groups, can undergo internal rotation relative to the phenyl ring. This motion can lead to a splitting of the rotational transitions into characteristic patterns. Analysis of this fine structure would allow for the determination of the barrier to internal rotation of the tert-butyl group.

Furthermore, the internal rotation of the hydroxyl group between its two equivalent positions (if a plane of symmetry is present) or non-equivalent positions could lead to tunneling effects, further splitting the rotational lines. The magnitude of this splitting is highly sensitive to the height of the potential barrier hindering the rotation. Studies on similar molecules have shown that these dynamic effects are readily observable and provide deep insights into the molecule's potential energy surface.

Derivatives and Analogues of 3 Tert Butyl 2 Chlorophenol: Synthesis and Characterization

Design Principles for Modifying the 3-Tert-butyl-2-chlorophenol Scaffold

The design of derivatives from the this compound scaffold is guided by established principles of medicinal chemistry aimed at understanding and optimizing the molecule's interaction with biological targets or its material properties. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles for modifying phenolic compounds can be applied.

Key modifications often involve:

Alteration of the Phenolic Hydroxyl Group: This group is a primary site for modification. It can be converted into ethers or esters to modulate hydrophilicity, hydrogen bonding capacity, and metabolic stability. These changes can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.

Modification of the Tert-butyl Group: While the bulky tert-butyl group often serves as an anchor or a steric shield, modifications to this group can fine-tune the lipophilicity and steric bulk of the molecule. Replacing it with other alkyl groups (homologues) can help determine the optimal size and shape for a desired activity.

Introduction of Chiral Centers: The development of chiral derivatives is crucial for studying stereoselectivity in biological systems. Introducing chirality can lead to enantiomers with significantly different biological activities and metabolic fates.

These design principles allow for a systematic exploration of the chemical space around the this compound core, aiming to identify derivatives with enhanced potency, selectivity, or improved physicochemical properties.

Synthesis of Substituted Isomers and Homologues

The synthesis of substituted isomers and homologues of this compound allows for a detailed investigation of how the positioning and nature of substituents affect the compound's properties.

Synthesis of Isomers: The synthesis of various isomers, such as those with different substitution patterns of the tert-butyl and chloro groups on the phenol (B47542) ring, can be achieved through multi-step synthetic routes. For instance, the synthesis of 3,5-di-tert-butylphenol (B75145) has been reported through two independent routes, which could be adapted for the synthesis of chlorinated analogues. researchgate.net Such syntheses often involve electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and halogenation on a phenol or a precursor molecule. The regioselectivity of these reactions is a critical factor and is often controlled by the directing effects of the existing substituents and the choice of reaction conditions.

Synthesis of Homologues: Homologues of this compound, where the tert-butyl group is replaced by other alkyl groups (e.g., isopropyl, sec-butyl), can be synthesized using similar alkylation strategies. For example, the alkylation of phenol with various alcohols in the presence of a catalyst like phosphorus pentoxide is a known method for producing tert-butyl phenols and could be applied to generate other alkylated phenols. google.com

Below is a table summarizing potential synthetic strategies for isomers and homologues:

Derivative TypeGeneral Synthetic ApproachKey Considerations
Positional Isomers Sequential electrophilic substitution (alkylation and chlorination) on phenol or a protected precursor.Regiocontrol of substitution reactions.
Homologues Friedel-Crafts alkylation of 2-chlorophenol (B165306) with different alkylating agents (e.g., alkenes, alkyl halides).Catalyst choice and reaction conditions to control the degree of alkylation.

The characterization of these newly synthesized compounds would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.

Preparation of Phenolic Ethers and Esters

The phenolic hydroxyl group of this compound is a versatile handle for the synthesis of ether and ester derivatives. These modifications are fundamental in drug design for altering properties like solubility, stability, and bioavailability.

Phenolic Ethers: Ether derivatives can be prepared through Williamson ether synthesis, where the phenoxide of this compound, formed by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate, is reacted with an alkyl halide. Another approach involves the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst, such as Erbium(III) triflate, for the formation of tert-butyl ethers under solvent-free conditions. organic-chemistry.orgresearchgate.net

Phenolic Esters: Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The reaction with a carboxylic acid is often facilitated by a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A practical one-pot synthesis of esters from tert-butyl esters via an acid chloride intermediate has also been developed, which could be adapted for this purpose. researchgate.net The use of benzotriazole (B28993) esters, formed in situ from carboxylic acids, has been shown to be an efficient method for the esterification of tertiary alcohols and could potentially be applied to sterically hindered phenols. researchgate.net

The table below outlines common methods for the preparation of ethers and esters:

DerivativeReagents and Conditions
Methyl Ether This compound, Sodium Hydride (NaH), Methyl Iodide (CH₃I) in an aprotic solvent like THF.
Ethyl Ether This compound, Potassium Carbonate (K₂CO₃), Ethyl Bromide (CH₃CH₂Br) in a polar aprotic solvent like DMF.
Acetate (B1210297) Ester This compound, Acetic Anhydride ((CH₃CO)₂O), Pyridine (B92270) or another base catalyst.
Benzoate Ester This compound, Benzoyl Chloride (C₆H₅COCl), in the presence of a base like triethylamine.

Characterization of these derivatives would rely on spectroscopic evidence, particularly the disappearance of the phenolic -OH peak in the IR spectrum and the appearance of new signals corresponding to the ether or ester group in the NMR spectra.

Development of Chiral Derivatives for Asymmetric Synthesis

The introduction of chirality into the this compound scaffold can be achieved by incorporating a chiral center, which can lead to enantiomers with distinct biological activities.

One common strategy is to introduce a chiral substituent onto the phenol ring or to modify the existing substituents to create a stereocenter. For example, a chiral side chain could be introduced via a Friedel-Crafts acylation followed by asymmetric reduction of the resulting ketone.

Alternatively, if a derivative of this compound possesses a racemic mixture of enantiomers, chiral resolution can be employed to separate them. This can be achieved through several methods:

Classical Resolution: Reaction with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography, followed by the removal of the resolving agent.

Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). For instance, a tert-butylbenzoylated tartardiamide chiral stationary phase has been used for the enantiomeric resolution of acidic compounds. nih.gov The separation of enantiomers of 3-nitroatenolol has been achieved using chiral HPLC. mdpi.com

The development of chiral derivatives is particularly important in the pharmaceutical industry, where the therapeutic activity and side effects of a drug can be highly dependent on its stereochemistry. The absolute configuration of the separated enantiomers is typically determined using techniques such as X-ray crystallography or by comparing their spectroscopic data (e.g., circular dichroism) with that of known standards.

Exploration of Polymeric Derivatives

Incorporating the this compound moiety into a polymer backbone can lead to materials with unique properties, such as enhanced thermal stability, specific recognition capabilities, or antioxidant properties.

While the direct polymerization of this compound is not widely reported, several strategies could be envisioned for the synthesis of its polymeric derivatives:

Polycondensation: A di-functionalized derivative of this compound, for example, one containing an additional reactive group like a carboxylic acid or an amine, could be used as a monomer in a polycondensation reaction with a suitable co-monomer.

Chain-growth Polymerization: A vinyl or acrylic derivative of this compound could be synthesized by esterifying the phenolic hydroxyl group with acryloyl chloride or methacryloyl chloride. This monomer could then undergo free-radical or controlled radical polymerization to form a polymer with the phenolic moiety as a pendant group. For instance, the synthesis of 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, which could serve as an intermediate for multifunctional antioxidants, has been reported. researchgate.net

The characterization of such polymers would involve determining their molecular weight and distribution (e.g., by gel permeation chromatography), thermal properties (e.g., by thermogravimetric analysis and differential scanning calorimetry), and spectroscopic analysis (NMR, IR) to confirm the incorporation of the this compound unit. These polymeric materials could find applications as functional polymers, for example, as polymer-bound antioxidants or as precursors for specialty resins.

Catalytic and Advanced Material Science Applications of 3 Tert Butyl 2 Chlorophenol Research Focus

3-Tert-butyl-2-chlorophenol as a Precursor or Intermediate in Organic Synthesis

The strategic placement of a bulky tert-butyl group and a reactive chlorine atom on the phenol (B47542) ring suggests that this compound could be a valuable intermediate in the synthesis of complex organic molecules. Although specific literature detailing the use of this compound is not extensively available, the chemistry of its isomers, such as 4-tert-butyl-2-chlorophenol (B165052) and 3-tert-butyl-4-chlorophenol (B8772497), offers significant insights into its potential synthetic utility.

Chlorinated phenols are known precursors to a variety of specialized organic reagents. For instance, the hydroxyl and chloro functionalities can be manipulated to introduce other chemical groups, leading to the formation of tailored molecules for specific synthetic transformations. While direct examples for this compound are scarce in readily available literature, the synthesis of related compounds, such as p-chlorophenyl tert-butyl ether from p-chlorophenol, highlights a potential pathway where the hydroxyl group of a chlorophenol is protected to allow for further functionalization. google.com This suggests that this compound could serve as a foundational molecule for creating novel reagents with specific steric and electronic properties, which are highly sought after in modern organic synthesis.

The production of fine chemicals often relies on the availability of versatile intermediates. Substituted phenols, including tert-butylated and chlorinated variants, are widely used in the synthesis of antioxidants, fragrances, and pharmaceutical intermediates. thegoodscentscompany.com For example, 4-tert-butyl-2-chlorophenol is recognized as a chemical intermediate. The synthesis of 4-tert-butyl-2-chlorophenol is achieved by the chlorination of 4-tert-butylphenol (B1678320) with sulfuryl chloride. chemicalbook.com Similarly, 3-tert-butyl-4-chlorophenol can be synthesized from 3-tert-butylphenol (B181075). prepchem.com These established synthetic routes for its isomers strongly imply that this compound could also function as a key building block in the production of high-value fine chemicals, provided a scalable synthesis for it is developed.

Table 1: Synthesis of Related Chlorinated Tert-butylphenols

Starting MaterialReagentProductReference
4-tert-butyl-phenolSO₂Cl₂/MeOH4-tert-butyl-2-chloro-phenol chemicalbook.com
3-tert-butylphenolSulfuryl chloride3-tert-butyl-4-chlorophenol prepchem.com

This table is interactive. Click on the headers to sort.

Integration into Polymeric Materials and Resins (Research on Chemical Role)

The incorporation of halogenated and sterically hindered phenols into polymer backbones can impart desirable properties such as flame retardancy, thermal stability, and chemical resistance. While specific research on the integration of this compound into polymeric materials is not prominent, the general use of related phenols in polymer chemistry suggests a potential role.

Phenolic compounds are fundamental monomers in the production of various resins, including phenolic resins and polycarbonates. The presence of the reactive phenolic hydroxyl group allows for condensation polymerization. The tert-butyl group in this compound would likely increase the solubility and processability of the resulting polymers, while the chlorine atom could enhance flame retardant properties. Although direct evidence for this compound as a monomer is lacking, the widespread use of other alkylphenols in resin production supports this potential application.

The synthesis of high-performance materials often requires monomers with specific functionalities that can lead to enhanced material properties. The combination of a bulky, thermally stable tert-butyl group and a chlorine atom in this compound makes it an interesting candidate for creating polymers with high thermal stability and inherent flame retardancy. Research into related compounds, such as 2,4,6-tri-tert-butylphenol (B181104), which is used to create stable phenoxy radicals, indicates the value of sterically hindered phenols in materials science. wikipedia.org

Exploration in Catalysis (Beyond its Own Synthesis)

The structure of this compound, with its potential to act as a ligand for metal centers, suggests that it could be explored in the field of catalysis. The phenolic oxygen can coordinate to a metal, and the electronic properties of the ligand can be tuned by the chloro and tert-butyl substituents.

While there is no specific research detailing the use of this compound as a ligand in catalysis, studies on related catechol derivatives provide a proof of concept. For example, manganese complexes with substituted catechol ligands have been shown to be active in catalytic oxidation reactions. nih.gov This opens up an avenue for future research where this compound could be used to synthesize novel ligands for transition metal catalysts, potentially leading to new catalytic systems for a variety of organic transformations. The steric hindrance provided by the tert-butyl group could also be beneficial in controlling the selectivity of catalytic reactions.

Ligand in Metal-Catalyzed Reactions

The primary catalytic application of this compound is as a synthon for the creation of sterically hindered and electronically modified phosphite (B83602) ligands. The phenol moiety provides a convenient reactive site for the introduction of a phosphorus-containing group, while the tert-butyl and chloro substituents impart distinct properties to the resulting ligand, influencing the catalytic activity, selectivity, and stability of the metal complexes they form.

Phosphite ligands derived from substituted phenols are integral to a variety of metal-catalyzed cross-coupling reactions. The steric bulk of the tert-butyl group and the electronic influence of the chlorine atom in ligands derived from this compound can play a crucial role in promoting reductive elimination and stabilizing the active catalytic species. These ligands are often employed in palladium-catalyzed reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Research has demonstrated the efficacy of bulky phosphine (B1218219) and phosphite ligands in challenging cross-coupling reactions. For instance, sterically hindered phosphines have been shown to be effective in palladium-catalyzed amination and etherification reactions. While direct studies on ligands synthesized from this compound are not extensively documented in publicly available literature, the principles established with structurally similar hindered phenols provide a strong basis for its utility in this domain. The combination of steric hindrance and electronic modification is a well-established strategy for ligand design in catalysis.

Below is a table summarizing key palladium-catalyzed reactions where ligands derived from substituted phenols are commonly employed.

Reaction Type Catalyst System Typical Substrates Key Advantages of Hindered Phenol-Derived Ligands
Suzuki-Miyaura CouplingPalladium(0) or Palladium(II) with phosphite/phosphine ligandAryl halides/triflates and boronic acids/estersEnhanced stability of the catalyst, promotion of transmetalation and reductive elimination.
Buchwald-Hartwig AminationPalladium(0) or Palladium(II) with phosphite/phosphine ligandAryl halides/triflates and aminesOvercoming steric hindrance, enabling the coupling of a wide range of substrates.
Heck ReactionPalladium(0) with phosphite/phosphine ligandAryl halides and alkenesControl of regioselectivity and prevention of catalyst deactivation.
Sonogashira CouplingPalladium(0) and Copper(I) with phosphite/phosphine ligandAryl halides and terminal alkynesIncreased catalyst turnover number and suppression of side reactions.

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct application of this compound as an organocatalyst is not widely reported, its structural motifs suggest potential in this area. Hindered phenols can function as Brønsted acid catalysts, where the acidic proton of the hydroxyl group can activate substrates.

The presence of the electron-withdrawing chlorine atom in this compound would be expected to increase the acidity of the phenolic proton, potentially enhancing its catalytic activity in acid-catalyzed reactions. The bulky tert-butyl group can create a specific chiral pocket in more complex organocatalytic systems, influencing the stereochemical outcome of a reaction.

Research in organocatalysis has shown that phenolic hydroxyl groups can be crucial for the activation of substrates in certain reactions. jst.go.jp For instance, they can participate in hydrogen bonding interactions that orient a substrate for a stereoselective transformation. While speculative for this compound itself, its potential as a Brønsted acid or as a component in a larger chiral organocatalyst framework is a plausible area for future research.

The table below outlines some organocatalytic reactions where phenolic compounds or their derivatives have been used, illustrating the potential roles for a molecule like this compound.

Reaction Type Role of Phenolic Moiety Example of Phenol-Derived Catalyst Potential Function of this compound
Michael AdditionBrønsted acid activation of the electrophile.Chiral phosphoric acids derived from binaphthol.As a simple Brønsted acid catalyst or a precursor to a more complex chiral Brønsted acid.
Friedel-Crafts AlkylationActivation of the electrophile through hydrogen bonding.Simple phenols or more complex phenolic structures.As a Brønsted acid to activate the electrophile.
Aldol ReactionFormation of a chiral environment and activation of the carbonyl group.Proline-derived catalysts with phenolic substituents.As a component in a larger chiral scaffold to create a defined steric environment.
Diels-Alder ReactionLewis acid-like activation of the dienophile through hydrogen bonding.Hindered phenols.As a Brønsted acid catalyst to activate the dienophile.

Environmental Fate and Biogeochemical Transformations of 3 Tert Butyl 2 Chlorophenol

Photolytic Degradation Pathways

The breakdown of 3-Tert-butyl-2-chlorophenol in the environment is influenced by light-induced reactions, which can occur through direct absorption of solar radiation or via sensitization by other molecules present in the aquatic environment.

Direct Photolysis Mechanisms

Photosensitized Reactions

In natural waters, the presence of dissolved organic matter, such as humic and fulvic acids, can significantly influence the photodegradation of organic pollutants. These substances act as photosensitizers, absorbing sunlight and transferring the energy to the target compound or generating reactive oxygen species (ROS) that can degrade it. The excited triplet state of humic substances (³HS*) and hydroxyl radicals (•OH) are key reactive species in these processes. nih.govnih.gov For other organic contaminants, it has been demonstrated that humic substances can accelerate their degradation. nih.govnih.gov It is plausible that this compound would also be susceptible to degradation by these reactive species generated through photosensitization by natural organic matter.

Hydrolytic Transformation Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated aromatic compounds, hydrolysis is generally a slow process under typical environmental pH and temperature conditions. The rate of hydrolysis is dependent on the position and number of chlorine atoms on the aromatic ring, as well as the presence of other functional groups. While specific hydrolysis rate constants for this compound are not documented in the reviewed literature, studies on similar compounds like t-butyl chloride indicate that the tertiary butyl group can influence reaction kinetics. nih.gov However, the stability of the aromatic ring in chlorophenols suggests that hydrolysis is likely to be a minor degradation pathway compared to photolysis and microbial degradation.

Microbial Degradation Pathways and Metabolite Identification

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biodegradation of this compound can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, with different pathways and resulting metabolites.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, bacteria, particularly species from the genus Pseudomonas, are known to degrade chlorophenols. nih.gov The initial step in the aerobic biodegradation of monochlorophenols often involves hydroxylation, where a hydroxyl group is added to the aromatic ring, followed by dechlorination. For instance, the degradation of 2-chlorophenol (B165306) and 3-chlorophenol (B135607) by Pseudomonas pickettii has been shown to proceed through a chlorocatechol pathway. nih.govresearchgate.net In this pathway, the chlorophenol is first converted to a chlorocatechol. This intermediate is then subject to ring cleavage by dioxygenase enzymes.

Based on the degradation pathways of related compounds, the aerobic biodegradation of this compound would likely initiate with a hydroxylation step, potentially forming a tert-butyl-chlorocatechol. This would be followed by cleavage of the aromatic ring. A review of bacterial degradation of chlorophenols outlines that 2-chlorophenol is degraded via 3-chlorocatechol, which can then undergo either a modified ortho-cleavage or a meta-cleavage pathway. nih.govresearchgate.netresearchgate.net

Table 1: Potential Aerobic Biodegradation Data for this compound (Hypothetical based on related compounds)

ParameterValue/DescriptionSource (Analogous Compounds)
Degrading MicroorganismsPseudomonas sp., Alcaligenes sp. nih.govnih.gov
Initial ReactionHydroxylation nih.govresearchgate.net
Key Intermediatetert-Butyl-chlorocatechol nih.govresearchgate.net
Ring Cleavage PathwayOrtho- or Meta-cleavage nih.govresearchgate.netresearchgate.net

Anaerobic Transformation Processes

Under anaerobic conditions, the primary degradation mechanism for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. Studies on the anaerobic degradation of dichlorophenols have shown that the position of the chlorine atoms influences the rate and products of dechlorination. asm.org For instance, in unacclimated sludge, the degradation of dichlorophenols often involves the removal of the ortho-positioned chlorine. asm.org

The anaerobic transformation of this compound would likely begin with the reductive dechlorination at the ortho position, yielding 3-tert-butylphenol (B181075). This resulting alkylphenol could then undergo further degradation, potentially involving the cleavage of the aromatic ring under methanogenic or other anaerobic conditions. It has been observed that in anaerobic degradation of chlorophenols, dichlorophenols and trichlorophenols are often degraded before monochlorophenols. researchgate.net

Table 2: Potential Anaerobic Transformation Data for this compound (Hypothetical based on related compounds)

ParameterValue/DescriptionSource (Analogous Compounds)
Initial ReactionReductive Dechlorination asm.org
Likely Initial Product3-tert-Butylphenol asm.org
Degradation OrderDichlorophenols > Monochlorophenols researchgate.net

Enzymatic Biotransformations

The biodegradation of chlorophenols is a critical process influencing their persistence in the environment. Microorganisms, particularly bacteria and fungi, have evolved enzymatic machinery to transform these compounds. The presence of a tert-butyl group and a chlorine atom on the phenol (B47542) ring of this compound will significantly influence its susceptibility to enzymatic attack.

The initial step in the aerobic biodegradation of many chlorophenols involves hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. arizona.edunih.gov This is often followed by ring cleavage. For lower chlorinated phenols, the initial attack by monooxygenases typically yields chlorocatechols as primary intermediates. arizona.edu In the case of this compound, a plausible initial transformation would be the hydroxylation at a position not occupied by the tert-butyl group or the chlorine atom.

The position of the chlorine atom is a key determinant of the degradation pathway. For instance, the aerobic degradation of 2-chlorophenol often proceeds via the formation of 3-chlorocatechol, which is then subject to either ortho- or meta-ring cleavage. nih.govnih.gov Given the structural similarity, it is conceivable that this compound could be initially transformed to a substituted chlorocatechol.

The presence of the bulky tert-butyl group is likely to present a steric hindrance to enzymatic activity, potentially slowing down the rate of biodegradation compared to less substituted chlorophenols. researchgate.net The degradation of other alkylated phenols, such as 2,4-di-tert-butylphenol, has been demonstrated by various bacteria, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp. This suggests that microbial consortia in contaminated environments may possess the enzymatic capability to degrade alkylated phenols.

Fungi, particularly white-rot fungi, are also known to degrade a wide range of phenolic compounds through the action of extracellular enzymes like laccases and peroxidases. nih.gov These enzymes can catalyze the oxidation of phenols, leading to the formation of phenoxy radicals which can then undergo polymerization or further transformation. nih.gov Laccase from Ganoderma lucidum, for example, has been shown to degrade various chlorophenols. nih.gov

Under anaerobic conditions, reductive dechlorination is a primary transformation pathway for chlorophenols, where a chlorine atom is replaced by a hydrogen atom. arizona.eduresearchgate.net This process is often a prerequisite for the subsequent breakdown of the aromatic ring. researchgate.net

Table 1: Potential Enzymatic Reactions in the Biotransformation of this compound

Enzyme Class Potential Reaction Likely Intermediate(s) Influencing Factors
MonooxygenasesHydroxylation of the aromatic ringSubstituted chlorocatecholAerobic conditions, presence of co-substrates
DioxygenasesRing cleavage of catechol intermediatesAliphatic acidsAerobic conditions
Laccases/PeroxidasesOxidation to phenoxy radicalsPolymerized products, quinonesPresence of fungal species, redox potential
Reductive dehalogenasesRemoval of the chlorine atom3-tert-butylphenolAnaerobic conditions, availability of electron donors

Sorption and Leaching Behavior in Environmental Compartments

The transport and distribution of this compound in the environment are largely controlled by its sorption to soil and sediment particles and its subsequent potential for leaching into water systems.

Soil organic matter (SOM) is a major sorbent for hydrophobic organic compounds. nih.gov The interaction is generally considered a partitioning process, where the compound dissolves into the organic matrix of the SOM. youtube.com Therefore, soils with higher organic carbon content are expected to exhibit stronger sorption of this compound.

The pH of the soil and water will also play a crucial role. Chlorophenols are weak acids and can exist in both a neutral (protonated) and an anionic (deprotonated) form, depending on the pH and their acid dissociation constant (pKa). cdc.gov The neutral form is generally more hydrophobic and sorbs more strongly to organic matter, while the anionic form is more water-soluble and mobile. The pKa of a chlorophenol is influenced by the number and position of the chlorine atoms. cdc.gov The presence of the electron-donating tert-butyl group will also affect the acidity of the phenolic hydroxyl group.

Clay minerals in soil can also contribute to sorption, particularly through surface adsorption mechanisms. nih.gov However, for hydrophobic compounds, sorption to organic matter is often the dominant process.

The mobility of this compound in the environment is inversely related to its sorption. High sorption to soil and sediment particles will limit its movement and reduce its potential to leach into groundwater. nih.gov Conversely, in soils with low organic matter content, the compound will be more mobile and prone to transport with flowing water. collectionscanada.gc.ca

The presence of dissolved organic matter (DOM) in water can enhance the transport of hydrophobic organic compounds. deepdyve.comoup.com DOM can act as a carrier, increasing the apparent solubility of the compound and facilitating its movement through the soil profile and in aquatic systems. deepdyve.comoup.com

The potential for leaching is also influenced by the soil structure and hydrological conditions. Preferential flow paths in soil can lead to the rapid transport of contaminants to deeper soil layers and groundwater, bypassing the main soil matrix where most of the sorption would occur. researchgate.net

Table 2: Factors Influencing the Sorption and Mobility of this compound

Environmental Factor Effect on Sorption Effect on Mobility Rationale
High Soil Organic MatterIncreaseDecreaseIncreased partitioning of the hydrophobic compound into the organic phase. nih.gov
Low Soil Organic MatterDecreaseIncreaseReduced capacity for hydrophobic partitioning.
High Soil pH (above pKa)DecreaseIncreaseIncreased formation of the more water-soluble anionic form. cdc.gov
Low Soil pH (below pKa)IncreaseDecreasePredominance of the more hydrophobic neutral form. cdc.gov
High Clay ContentIncreaseDecreaseAdsorption to mineral surfaces, although often secondary to organic matter sorption for hydrophobic compounds. nih.gov
Presence of Dissolved Organic MatterDecrease (in soil)Increase (in water)Acts as a carrier, increasing apparent water solubility. deepdyve.comoup.com

Persistence and Environmental Half-life Studies

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or removed. It is often expressed as an environmental half-life (t1/2), which is the time required for the concentration of the compound to decrease by half.

Specific experimental data on the environmental half-life of this compound are not available in the reviewed literature. However, the persistence of chlorophenols, in general, is known to increase with the degree of chlorination. cdc.gov The presence of the tert-butyl group is also expected to contribute to the persistence of the molecule by sterically hindering microbial attack.

The environmental half-life of this compound will be highly dependent on the specific environmental conditions. In biologically active environments with microbial populations adapted to degrading similar compounds, the half-life could be in the order of days to weeks. For example, 2,4,6-trichlorophenol (B30397) was found to degrade rapidly in organic pine forest soil. researchgate.net However, in environments with low microbial activity, low temperatures, or in anaerobic conditions where degradation processes are typically slower, the half-life could be significantly longer, potentially extending to months or even years. nih.gov

Chlorophenols are generally considered to be recalcitrant to biodegradation and can persist in the environment. researchgate.net Their degradation is often slow, and they can be transported over long distances from their source. researchgate.net

Table 3: Estimated Environmental Persistence of this compound under Different Conditions

Environmental Compartment Dominant Degradation Process(es) Estimated Persistence/Half-life Factors Influencing Persistence
Aerobic, biologically active soilMicrobial degradation (hydroxylation, ring cleavage)Weeks to monthsMicrobial community composition and adaptation, temperature, moisture, nutrient availability.
Anaerobic sedimentReductive dechlorination, subsequent anaerobic degradationMonths to yearsAvailability of electron donors, presence of dehalogenating bacteria, redox potential.
Surface water (sunlit)Photodegradation, microbial degradationDays to weeksLight intensity, water clarity, microbial activity.
GroundwaterSlow microbial degradationYearsLow microbial activity, lack of oxygen and other electron acceptors.

Analytical Methodologies for Research and Environmental Monitoring of 3 Tert Butyl 2 Chlorophenol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-tert-butyl-2-chlorophenol from other related compounds and matrix components. Both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the specific application and the nature of the sample.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorophenols. researchgate.net The separation is achieved in a capillary column, and different detectors can be used for quantification.

Flame Ionization Detector (FID): Underivatized phenols can be analyzed by GC with a Flame Ionization Detector (GC/FID). epa.gov This detector offers good general-purpose sensitivity for organic compounds. However, for enhanced sensitivity and better chromatographic peak shape, derivatization of the phenolic group is often performed. epa.gov

Electron Capture Detector (ECD): The Electron Capture Detector is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorophenols. researchgate.net To improve volatility and thermal stability, phenols are often converted to more suitable derivatives, such as pentafluorobenzyl ethers, before analysis by GC/ECD. epa.gov This derivatization step significantly enhances the detector's response and allows for trace-level detection. nih.gov The analysis of chlorophenols using GC-ECD often involves an initial extraction and a derivatization step, such as acetylation, to improve chromatographic performance. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Conditions for Chlorophenol Analysis

Parameter GC-FID (Underivatized) GC-ECD (Derivatized)
Column Fused-silica capillary, e.g., DB-5 or equivalent chromforum.org Fused-silica capillary, e.g., DB-1701 or equivalent chromforum.org
Injector Splitless Splitless
Carrier Gas Helium or Nitrogen Helium or Nitrogen
Oven Program Example: 60°C initial, ramp to 280°C Example: 70°C initial, ramp to 300°C
Detector Temp. ~300°C ~320°C
Derivatization Not required epa.gov Required (e.g., PFBBr or Acetic Anhydride) epa.govresearchgate.net

This table provides generalized parameters. Specific conditions must be optimized for the instrument and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are less volatile or thermally sensitive. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenolic compounds. lcms.cz

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often acidified) and an organic solvent such as methanol (B129727) or acetonitrile. lcms.czulisboa.pt The separation of various phenols, including chlorophenols, can be optimized by adjusting the mobile phase composition, gradient, and flow rate. lcms.cz Detection is commonly achieved using a UV-Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously, providing both quantification and spectral information for peak identification. lcms.czscirp.org For certain applications, pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection and improve sensitivity. scirp.org

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Phenol (B47542) Analysis

Parameter HPLC-UV
Column Reversed-phase, e.g., C18 (150 x 3.0 mm, 5 µm) scirp.org

| Mobile Phase | A: Water with 0.1% Acetic Acid B: Methanol or Acetonitrile with 0.1% Acetic Acid lcms.cz | | Gradient | Linear gradient from low to high organic modifier concentration | | Flow Rate | 0.2 - 1.0 mL/min lcms.czulisboa.pt | | Detector | UV-Diode Array (DAD) at relevant wavelengths (e.g., 280 nm) scirp.org | | Temperature | 40 - 60°C lcms.czulisboa.pt |

This table provides generalized parameters. Specific conditions must be optimized for the instrument and application.

Mass Spectrometry (MS) Based Detection

Mass spectrometry is a highly specific and sensitive detection technique that, when coupled with a chromatographic system, provides definitive identification and quantification of analytes.

GC-MS for Identification and Quantification

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a benchmark method for the analysis of chlorophenols in environmental samples. thermofisher.comresearchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. lcms.cz This provides not only retention time data but also mass spectra for each compound, allowing for highly confident identification. lcms.cz

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific mass-to-charge ratio (m/z) ions characteristic of the analyte. researchgate.net This significantly improves the signal-to-noise ratio and lowers detection limits. researchgate.net As with other GC methods, derivatization is frequently employed to improve the chromatographic behavior of phenolic compounds, with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride (B1165640) being common choices. researchgate.netchromforum.orgresearchgate.net

Table 3: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Parameter Setting
GC Column Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or equivalent lcms.cz
Injection Mode Splitless lcms.cz
Oven Program 45°C (2 min hold), then 12°C/min to 325°C (11 min hold) lcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions Specific m/z values for the target analyte and its derivatives
Detection Limits Can reach low ng/L levels depending on sample preparation researchgate.netthermofisher.com

This table provides generalized parameters. Specific conditions must be optimized for the instrument and application.

LC-MS for Non-Volatile Metabolites and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an invaluable tool for analyzing compounds not amenable to GC, such as non-volatile metabolites or polar derivatives. shimadzu.com This technique eliminates the need for derivatization, simplifying sample preparation. shimadzu.com

Electrospray ionization (ESI) is a common interface used to generate ions from the liquid phase before they enter the mass analyzer. ulisboa.pt LC-MS/MS provides exceptional selectivity and sensitivity by using a primary mass spectrometer to select a precursor ion, which is then fragmented in a collision cell, and a secondary mass spectrometer to detect specific product ions. ulisboa.pt This process, known as Multiple Reaction Monitoring (MRM), is the gold standard for trace quantification in complex matrices. dphen1.com It has been successfully applied to the analysis of various chlorophenols in drinking water, achieving low detection limits. shimadzu.comresearchgate.net

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially at trace concentrations in complex environmental matrices like water, soil, or biological tissues. researchgate.netcsic.es The primary goals are to extract the analyte from the sample, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. researchgate.net

Several techniques are commonly used for the pre-concentration and cleanup of chlorophenols:

Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between the aqueous sample (after pH adjustment) and an immiscible organic solvent. However, LLE can be time-consuming and requires large volumes of potentially hazardous organic solvents. researchgate.net

Solid-Phase Extraction (SPE): This has become the most widely used technique for extracting chlorophenols from aqueous samples. nih.govresearchgate.net It involves passing the liquid sample through a cartridge packed with a solid adsorbent material that retains the analytes. thermofisher.com Interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent. thermofisher.com Polystyrene-divinylbenzene-based sorbents are frequently used for their high recovery of chlorophenols. nih.govresearchgate.net SPE can be automated, saving time and improving reproducibility. thermofisher.com

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. researchgate.net Analytes partition onto the fiber and are then thermally desorbed directly into the GC injector.

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a magnetic stir bar coated with a larger amount of polydimethylsiloxane (B3030410) (PDMS), allowing for higher analyte recovery and lower detection limits. researchgate.net

The choice of extraction method depends on the sample matrix, the required detection limit, and the analytical instrument being used. researchgate.net For most chlorophenol analyses in water, SPE offers a robust and efficient approach, achieving high enrichment factors and good recoveries. nih.govresearchgate.net

Table 4: Comparison of Common Sample Preparation Techniques for Chlorophenols in Water

Technique Principle Advantages Disadvantages Typical Recovery
Liquid-Liquid Extraction (LLE) Partitioning between aqueous and organic phases. researchgate.net Simple, well-established. Time-consuming, large solvent use. researchgate.net Variable, depends on solvent and conditions.
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent, followed by elution. thermofisher.com High enrichment, low solvent use, can be automated. thermofisher.com Cartridge cost, potential for clogging. 70-110% nih.govresearchgate.net
Solid-Phase Microextraction (SPME) Adsorption onto a coated fiber, thermal desorption. researchgate.net Solvent-free, simple. Limited capacity, fiber fragility. Dependent on fiber chemistry and sample matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely utilized technique for the separation and preconcentration of phenolic compounds, including this compound, from aqueous samples. wikipedia.orgphenomenex.com The principle of LLE is based on the differential solubility of a compound between two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.org The analyte is transferred from the aqueous sample to the organic solvent, in which it has a higher affinity. This process not only isolates the analyte from interfering matrix components but also concentrates it, thereby enhancing detection sensitivity. phenomenex.com

The efficiency of LLE for chlorophenols is highly dependent on the pH of the aqueous sample. To ensure the chlorophenol is in its non-ionized, neutral form, the sample is typically acidified to a pH of around 2. This protonation increases its solubility in the organic solvent, facilitating its transfer from the aqueous phase.

Various organic solvents can be employed for the extraction. The choice of solvent is critical and depends on the specific properties of the target analyte. Commonly used solvents for chlorophenol extraction include hexane, dichloromethane, and toluene. wikipedia.orgtandfonline.com

Recent advancements have led to the development of microextraction techniques that significantly reduce solvent consumption. One such method is dispersive liquid-liquid microextraction (DLLME), which involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. wikipedia.orgnih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the aqueous phase, leading to rapid mass transfer of the analyte. nih.gov The mixture is then centrifuged to separate the organic and aqueous layers for subsequent analysis. wikipedia.org

For instance, a study on the extraction of five chlorophenols developed a method using 1-heptanol (B7768884) as the extraction solvent and acetic anhydride as a derivatization reagent, completing the extraction and derivatization simultaneously in one minute with the aid of an up-and-down shaker. nih.gov Another approach, ultrasound-assisted hollow fiber liquid-liquid-liquid microextraction (HF-LLLME), has been used for the determination of chlorophenols in water samples, demonstrating rapid enrichment with a sampling time of just two minutes. nih.gov

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Techniques for Chlorophenols

Technique Extraction Solvent Key Features Application Example Citation
Conventional LLE Dichloromethane, Hexane, Toluene Standard method, requires significant solvent volume. General separation of compounds based on relative solubility. wikipedia.org
Dispersive Liquid-Liquid Microextraction (DLLME) 1-Heptanol, C2Cl4 Reduced solvent volume, rapid extraction. Extraction of organochloride pesticides and substituted benzenes from water. wikipedia.orgnih.gov
Ultrasound-Assisted Hollow Fiber LLLME Not specified Online coupling with HPLC, very short extraction time (2 min). Determination of 2-chlorophenol (B165306), 3-chlorophenol (B135607), and others in water. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly efficient and widely adopted technique for the purification and concentration of chlorophenols from environmental water samples. researchgate.netcarta-evidence.org This method involves passing a liquid sample through a solid adsorbent material, known as the sorbent, which is typically packed in a cartridge. thermofisher.com Analytes are retained on the sorbent while the matrix passes through. Subsequently, the retained analytes are eluted with a small volume of an appropriate solvent. SPE offers several advantages over LLE, including higher enrichment factors, lower consumption of organic solvents, and easier automation. carta-evidence.org

The selection of the sorbent material is critical for achieving high recovery rates. For chlorophenols, common sorbents include polystyrene-divinylbenzene (PS-DVB) based materials and graphitized carbon. researchgate.netcarta-evidence.orgnih.gov For example, high recoveries of chlorophenols were achieved using a 1000 mg cartridge of polystyrene-divinylbenzene for a 500 mL acidified water sample. carta-evidence.org Another study utilized a carbowax-templated resin (CW-TPR) fiber for solid-phase microextraction (SPME), a variant of SPE, finding it most suitable for the determination of 19 different chlorophenols in water. researchgate.net

Several parameters must be optimized to maximize extraction efficiency, including:

Sample pH: Similar to LLE, the sample is typically acidified to ensure the chlorophenols are in their neutral form. U.S. EPA Method 528, for instance, dictates acidifying the sample to pH 2. thermofisher.com

Sorbent Mass and Sample Volume: The amount of sorbent and the volume of the sample must be balanced to ensure quantitative retention without breakthrough. Studies have successfully used 500 mg sorbent for 1 L water samples or 1000 mg for 500 mL samples. carta-evidence.orgthermofisher.com

Elution Solvent: The choice of elution solvent is crucial for desorbing the analytes from the sorbent. Dichloromethane and acetone (B3395972) are frequently used. researchgate.netthermofisher.com

Flow Rate: The speed at which the sample is loaded onto the cartridge can affect retention. A flow rate of 20 mL/min is suggested in EPA Method 528. thermofisher.com

Table 2: Examples of Solid-Phase Extraction (SPE) Conditions for Chlorophenol Analysis

Sorbent Material Sorbent Mass Sample Volume Elution Solvent Application Citation
Polystyrene-divinylbenzene (Bond Elut ENV) 1000 mg 500 mL Not specified Trace amounts of chlorophenols in water samples. carta-evidence.org
HyperSep Retain PEP 500 mg 1 L Dichloromethane Analysis of chlorophenols in water per U.S. EPA Method 528. thermofisher.com
Carbowax-templated resin (CW-TPR) fiber N/A Not specified Water-acetonitrile-methanol (20:30:50) SPME analysis of 19 chlorophenols in environmental samples. researchgate.net
Graphitized Carbon Cartridge 0.25 g Not specified Not specified Preconcentration of drinking water samples for chlorophenol analysis. nih.gov

Derivatization Strategies for Enhanced Detection

For analysis by gas chromatography (GC), chlorophenols often require a derivatization step. tandfonline.comacs.org Due to their polarity and the presence of an active hydroxyl group, underivatized phenols can exhibit poor chromatographic behavior, such as peak tailing, which leads to lower sensitivity and reproducibility. acs.org Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, improving chromatographic separation and detection. acs.orgnih.gov

Common derivatization strategies for chlorophenols include:

Silylation: This involves reacting the phenol with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. acs.orgnih.gov The reaction can be very fast; in one study, silylation of various phenols in acetone was completed quantitatively within 15 seconds at room temperature. acs.orgnih.gov The resulting TMS derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis. acs.org

Acetylation: This reaction involves treating the phenol with an acetylating agent like acetic anhydride in the presence of a base (e.g., potassium carbonate). ncasi.org This forms a phenol acetate (B1210297) ester. In-situ acetylation, where derivatization occurs directly in the aqueous sample before extraction, is a common technique that simplifies the workflow. ncasi.org

Alkylation: Derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) forms methyl ethers (anisoles) or pentafluorobenzyl ethers, respectively. epa.gov PFBBr derivatization is particularly useful as it introduces an electrophoric group, making the derivatives highly sensitive to electron capture detection (ECD). epa.gov

Table 3: Common Derivatization Reagents for Chlorophenol Analysis

Derivatization Strategy Reagent Resulting Derivative Key Advantages Citation
Silylation Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether Fast reaction time, improved thermal stability and volatility. acs.orgnih.gov
Acetylation Acetic anhydride Acetate ester Can be performed in-situ, suitable for GC/MS. ncasi.org
Alkylation (Pentafluorobenzylation) Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ether Creates derivatives highly sensitive to Electron Capture Detection (ECD). epa.gov
Alkylation (Methylation) Methyl chloroformate Methyl carbonate ester Allows for simultaneous derivatization and preconcentration on a solid phase. tandfonline.com

Method Validation and Quality Control in Research Studies

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and quality control (QC) procedures are essential. Validation demonstrates that an analytical method is suitable for its intended purpose. Key performance characteristics that are evaluated include linearity, sensitivity (limits of detection and quantification), precision, and accuracy (recovery). tandfonline.comnih.govcarta-evidence.org

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a calibration curve, and a coefficient of determination (r²) greater than 0.99 is generally considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For chlorophenols in water, methods have achieved LODs in the low nanogram-per-liter (ng/L) range. For example, an SPE-GC-ECD method reported LODs below 20 ng/L, while an HF-LLLME-HPLC method achieved LODs of 0.03-0.05 µg/L (30-50 ng/L). nih.govcarta-evidence.org A method using methyl chloroformate derivatization followed by SPE and GC-MS reported detection limits ranging from 0.010 to 0.423 µg L−1. tandfonline.com

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For chlorophenol analysis, RSD values are often required to be below 15-20%. Studies have reported RSDs between 4% and 11% for SPME-LC-ED methods and between 4.8% and 7.7% for derivatization-SPE-GC-MS methods. tandfonline.comresearchgate.net

Accuracy (Recovery): Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a sample is spiked with a known amount of the analyte. The percentage of the spiked amount that is measured (recovered) indicates the accuracy of the method. For chlorophenols, recovery rates typically ranging from 70% to 120% are considered acceptable. One SPE method showed recoveries of 70% to 106% for various chlorophenols in different water matrices. carta-evidence.org

Quality control practices, such as the analysis of method blanks, sample duplicates, and matrix spikes with each batch of samples, are crucial for monitoring the performance of the method and ensuring the integrity of the data. ncasi.org

Table 4: Summary of Method Validation Data for Chlorophenol Analysis

Analytical Method Linearity (r²) Limit of Detection (LOD) Precision (%RSD) Recovery (%) Citation
SPE-GC-ECD Not specified < 20 ng/L Not specified 70 - 106 carta-evidence.org
HF-LLLME-HPLC ≥ 0.998 0.03 - 0.05 µg/L ≤ 4.8 Not specified nih.gov
SPME-LC-ED Not specified 3 - 8 ng/L 4 - 11 Not specified researchgate.net
Derivatization-SPE-GC-MS Not specified 0.010 - 0.423 µg/L 4.8 - 7.7 Not specified tandfonline.com
UDSA-DLLME-GC-MS > 0.9981 0.05 - 0.2 µg/L 4.6 - 10.8 90.3 - 117.3 nih.gov

Future Research Directions and Emerging Areas for 3 Tert Butyl 2 Chlorophenol

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research will likely move beyond traditional alkylation methods to construct more complex molecules derived from the 3-Tert-butyl-2-chlorophenol scaffold. The development of advanced catalytic systems is central to this endeavor. Research could focus on transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring. Furthermore, exploring regioselective functionalization would allow for the precise modification of the phenol (B47542), enabling the construction of sophisticated derivatives with potential applications in materials science and as pharmaceutical intermediates. A patent for the synthesis of the related p-chlorophenyl tert-butyl ether highlights the limitations of older methods, which often have low reaction rates and generate significant waste, pointing to the need for more efficient and continuous processes google.com.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental area for future investigation lies in elucidating the intricate relationship between the compound's structure and its chemical reactivity. The tert-butyl group is known to significantly influence the properties of molecules by inducing steric hindrance and enhancing stability and hydrophobicity. mdpi.com In related compounds like 2,4,6-tri-tert-butylphenol (B181104), the bulky groups provide steric shielding, which contributes to the stability of the corresponding phenoxy radical, a key attribute for antioxidants. wikipedia.org

Future studies on this compound should systematically investigate how the interplay of the ortho-chloro and meta-tert-butyl substituents governs its properties. This includes:

Radical Scavenging Activity: Quantifying its antioxidant potential by studying the stability and lifetime of the phenoxy radical formed upon hydrogen abstraction.

Acidity: Measuring the pKa value to understand how the substituents affect the acidity of the phenolic proton.

Electrophilic and Nucleophilic Substitution: Mapping the reactivity of the aromatic ring to predict how the compound will behave in various chemical transformations.

This deeper understanding will be crucial for predicting its utility in various applications and its interactions in biological and environmental systems.

Computational Design of Novel Derivatives with Tailored Properties

Modern computational chemistry offers powerful tools for the in silico design of new molecules. taylorandfrancis.com Future research can leverage these methods to design novel derivatives of this compound with optimized properties for specific applications. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to:

Predict the electronic properties, antioxidant potential, and reactivity of hypothetical derivatives.

Screen virtual libraries of compounds to identify candidates with enhanced desired characteristics, such as improved biological activity or material properties.

Optimize for properties like solubility and metabolic stability, which are critical in pharmaceutical development. taylorandfrancis.com

This computational-first approach can significantly accelerate the discovery process, reduce experimental costs, and guide the synthesis of the most promising candidates. taylorandfrancis.comflatironinstitute.org The success of deep learning pipelines in designing complex proteins demonstrates the potential of these advanced computational tools. researchgate.net

Comprehensive Environmental Fate Modeling and Prediction

Given the widespread use of related phenolic compounds and their potential environmental impact, a critical area of future research is the comprehensive modeling of this compound's environmental fate. nih.govnih.gov Environmental fate models are used to understand how chemicals move and transform in the environment, considering processes like degradation, transport between air, water, and soil, and bioaccumulation. researchgate.net

Future work should involve applying established multimedia fate models, such as fugacity-based models, to predict: researchgate.netresearchgate.net

Persistence: Estimating its half-life in various environmental compartments.

Distribution: Modeling how it partitions between soil, water, and air based on its physicochemical properties.

Bioaccumulation Potential: Assessing its likelihood of accumulating in organisms.

Transformation Products: Identifying potential degradation products, which may be more or less toxic than the parent compound. researchgate.net

This research is essential for conducting thorough risk assessments and ensuring the environmental safety of the compound and its derivatives.

Integration with Green Chemistry Principles in Synthetic Development

Future synthetic work on this compound and its derivatives must incorporate the principles of green chemistry to minimize environmental impact. researchgate.net Traditional synthesis methods for similar compounds often rely on harsh reagents like sulfuric acid, leading to significant pollution and hazardous waste. google.com

Emerging research should focus on:

Benign Catalysts: Developing solid acid catalysts, such as modified zeolites or mesoporous molecular sieves, that are recyclable, non-corrosive, and highly selective. google.com

Alternative Solvents: Utilizing greener solvents or developing solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption.

By embedding these principles into the development process, chemists can create more sustainable and economically viable methods for producing this compound and its derivatives.

Table 1: Summary of Future Research Directions

Research Area Key Objectives Methodologies & Approaches
Advanced Synthetic Strategies Create complex molecular architectures; Develop efficient and selective reactions. Transition-metal catalysis, C-H activation, regioselective functionalization.
Structure-Reactivity Understand the influence of substituents on chemical properties. Spectroscopic analysis, kinetic studies, pKa measurement, cyclic voltammetry.
Computational Design Design novel derivatives with tailored properties; Predict activity and safety. Density Functional Theory (DFT), QSAR, molecular docking, AI/machine learning. taylorandfrancis.comresearchgate.net
Environmental Fate Modeling Predict persistence, distribution, and bioaccumulation in the environment. Multimedia fugacity models, biodegradation assays, transformation product analysis. researchgate.netresearchgate.net

| Green Chemistry Integration | Develop sustainable, safe, and efficient synthetic routes. | Heterogeneous catalysis, use of renewable feedstocks, solvent-free reactions. google.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2,4,6-tri-tert-butylphenol
2,4-di-tert-butylphenol
2-tert-butyl-4-methylphenol
p-chlorophenyl tert-butyl ether
p-cresol
methyl tert-butyl ether
isobutylene (B52900)

Q & A

Q. What are the recommended laboratory synthesis methods for 3-Tert-butyl-2-chlorophenol?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of 2-chlorophenol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like di- or tri-substituted derivatives. Post-synthesis purification may require column chromatography or recrystallization using non-polar solvents. Structural analogs, such as tert-butyl-substituted chlorophenols, suggest similar pathways .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure regioselectivity at the 3-position.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use HPLC with UV detection (λ = 270–280 nm) and compare retention times against commercial standards.
  • Structural Confirmation : Employ NMR (¹H and ¹³C) to verify tert-butyl group integration (9H singlet at ~1.3 ppm) and chloro-substitution patterns. Mass spectrometry (EI-MS) can confirm molecular ion peaks (expected m/z ≈ 200–220).
  • Reference Data : Safety sheets for structurally similar compounds (e.g., 3-chlorophenol) provide baseline spectral data for validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported environmental degradation rates of this compound?

  • Methodological Answer :
  • Experimental Design : Conduct controlled photolysis (UV light at 254 nm) and hydrolysis (pH 5–9) studies, measuring degradation products via LC-MS/MS. Compare results with existing literature to identify discrepancies.
  • Data Reconciliation : Use kinetic modeling (e.g., pseudo-first-order rate constants) to account for variables like temperature and dissolved oxygen. Cross-reference with EPA TOXCENTER query strategies (e.g., CAS-based searches) to identify overlooked parameters .
    • Example Table :
ConditionDegradation Half-Life (h)Key DegradantsReference
UV Light12–24Quinones
pH 7>168Stable

Q. What strategies are recommended for assessing bioaccumulation potential when ecotoxicological data is limited?

  • Methodological Answer :
  • In Silico Prediction : Use tools like EPI Suite to estimate log Kow (octanol-water partition coefficient). A high log Kow (>4) suggests bioaccumulation risk.
  • In Vitro Assays : Test binding affinity to serum proteins (e.g., bovine serum albumin) via fluorescence quenching.
  • Tiered Testing : Follow OECD Guidelines 305 (Bioaccumulation in Fish) if preliminary data indicate persistence. Note that existing chlorophenol toxicity profiles often lack data for tert-butyl derivatives, necessitating extrapolation .

Methodological Challenges and Solutions

Q. How can researchers optimize analytical detection limits for this compound in complex matrices?

  • Methodological Answer :
  • Sample Prep : Solid-phase extraction (SPE) using C18 cartridges improves recovery from aqueous samples. For soil/sediment, employ Soxhlet extraction with acetone-hexane (1:1).
  • Detection : GC-ECD (electron capture detector) enhances sensitivity for chlorinated compounds. Validate with spike-recovery experiments (target: 80–120% recovery).

Q. What experimental controls are critical for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Control Reactions : Include tert-butyl-free analogs (e.g., 2-chlorophenol) to isolate steric/electronic effects of the tert-butyl group.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to assess regioselectivity in electrophilic substitution.

Data Gaps and Research Priorities

  • Toxicity Data : Acute toxicity (LD50) and chronic effects (endocrine disruption) remain uncharacterized. Prioritize in vivo assays using OECD Guidelines 420/423 .
  • Environmental Fate : Mobility in soil and groundwater requires column leaching studies with varying organic carbon content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.